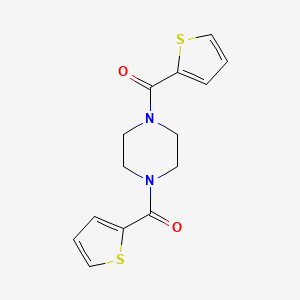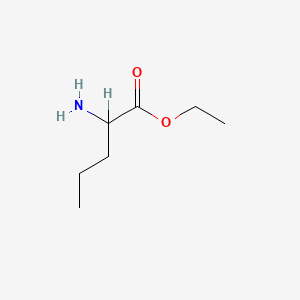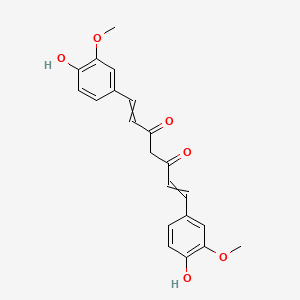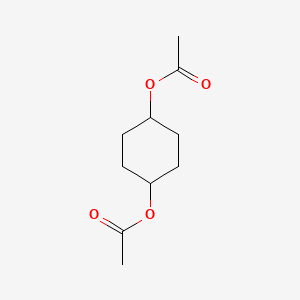
2-Amino-3,5-dimethylbenzyl Alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3,5-dimethylbenzyl Alcohol is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, where the hydroxyl group is substituted with a methanol group, and the aromatic ring is further substituted with amino and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-dimethylbenzyl Alcohol typically involves the reduction of the corresponding nitro compound. One common method is the catalytic hydrogenation of 2-nitro-3,5-dimethylphenylmethanol using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is carried out in an ethanol solvent under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, alternative methods such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or ketone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding amine. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: 2-Amino-3,5-dimethylbenzaldehyde.
Reduction: 2-Amino-3,5-dimethylphenylamine.
Substitution: 2-Amino-3,5-dimethylphenylacetamide.
Aplicaciones Científicas De Investigación
2-Amino-3,5-dimethylbenzyl Alcohol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: The compound can be used in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-Amino-3,5-dimethylbenzyl Alcohol depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with target molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the desired therapeutic effect .
Comparación Con Compuestos Similares
(2-Amino-3,5-dimethylphenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(2-Amino-3,5-dimethylphenyl)acetone: Contains an acetone group instead of methanol.
(2-Amino-3,5-dimethylphenyl)propane: Contains a propane group instead of methanol.
Comparison: 2-Amino-3,5-dimethylbenzyl Alcohol is unique due to the presence of the methanol group, which can influence its reactivity and interactions with other molecules. The methanol group can participate in hydrogen bonding, affecting the compound’s solubility and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
(2-amino-3,5-dimethylphenyl)methanol |
InChI |
InChI=1S/C9H13NO/c1-6-3-7(2)9(10)8(4-6)5-11/h3-4,11H,5,10H2,1-2H3 |
Clave InChI |
CRPRKAVPVAZRMT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)CO)N)C |
SMILES canónico |
CC1=CC(=C(C(=C1)CO)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1633774.png)








![N-[(3-bromophenyl)methyl]aniline](/img/structure/B1633819.png)

![4-methyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B1633825.png)
![3-[(4-chlorophenyl)methylidene]-1H-indol-2-one](/img/structure/B1633826.png)

